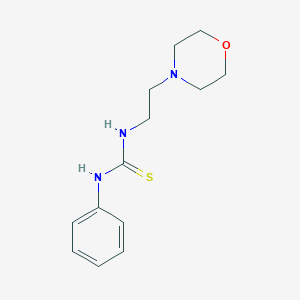

1-(2-Morpholinoethyl)-3-phenylthiourea

Description

The exact mass of the compound ((2-Morpholin-4-ylethyl)amino)(phenylamino)methane-1-thione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105695. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-morpholin-4-ylethyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c18-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-17-11-9-16/h1-5H,6-11H2,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYUELUHTXYHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973312 | |

| Record name | N'-[2-(Morpholin-4-yl)ethyl]-N-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57723-02-1 | |

| Record name | Urea, 1-(2-(4-morpholino)ethyl)-3-phenyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057723021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57723-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-[2-(Morpholin-4-yl)ethyl]-N-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-MORPHOLINOETHYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Morpholinoethyl)-3-phenylthiourea CAS number and properties

Technical Monograph: 1-(2-Morpholinoethyl)-3-phenylthiourea

Part 1: Executive Summary

This compound (CAS: 57723-02-1) is a unsymmetrical thiourea derivative characterized by a phenyl group and a morpholine-functionalized ethyl chain flanking the central thiocarbonyl moiety.[1] This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of coordination complexes and enzyme inhibitors. Its structure combines the lipophilic, π-stacking capability of the phenyl ring with the hydrophilic, basic morpholine tail, making it an ideal candidate for exploring structure-activity relationships (SAR) in kinase inhibition, metal chelation (e.g., copper/nickel), and anti-corrosion research.

Part 2: Chemical Identity & Physicochemical Properties

The following data consolidates the core identifiers and physical constants for the compound.

| Property | Value |

| CAS Registry Number | 57723-02-1 |

| IUPAC Name | 1-(2-morpholin-4-ylethyl)-3-phenylthiourea |

| Synonyms | N-(2-Morpholinoethyl)-N'-phenylthiourea; 1-Phenyl-3-(2-morpholinoethyl)thiourea |

| Molecular Formula | C₁₃H₁₉N₃OS |

| Molecular Weight | 265.37 g/mol |

| Physical State | Solid (Crystalline powder) |

| Melting Point | 136 °C (Experimental) |

| Predicted Boiling Point | 396.8 ± 52.0 °C (at 760 mmHg) |

| Predicted Density | 1.204 ± 0.06 g/cm³ |

| Solubility | Soluble in DMSO, Ethanol, Chloroform; Poorly soluble in water |

| pKa (Predicted) | ~12.65 (Thiourea NH), ~7.5 (Morpholine N) |

Part 3: Synthesis Protocol

The synthesis of this compound follows a classic nucleophilic addition mechanism. The reaction involves the attack of the primary amine of 4-(2-aminoethyl)morpholine on the electrophilic carbon of phenyl isothiocyanate. This route is preferred for its high atom economy and lack of complex by-products.

Reaction Scheme

The following diagram illustrates the synthetic pathway and the logical flow of the experimental procedure.

Figure 1: Synthetic pathway via nucleophilic addition of amine to isothiocyanate.

Experimental Procedure

Reagents:

-

Phenyl isothiocyanate (1.0 equiv)

-

4-(2-Aminoethyl)morpholine (1.0 equiv)

-

Solvent: Absolute Ethanol (or Dichloromethane)

Step-by-Step Protocol:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (10 mmol) in 20 mL of absolute ethanol.

-

Addition: Dropwise add 4-(2-aminoethyl)morpholine (10 mmol) to the stirring solution at room temperature. The reaction is often exothermic; ensure controlled addition.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 3–4 hours. Monitor progress via TLC (Mobile phase: CHCl₃/MeOH 9:1). The disappearance of the isothiocyanate spot indicates completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms upon cooling, filter the solid under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure (rotary evaporator) to approx. 20% volume, then cool in an ice bath to induce crystallization.

-

-

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

-

Drying: Dry the purified crystals in a vacuum oven at 40°C overnight.

Part 4: Analytical Characterization

To validate the structure, the following spectral signatures are expected:

-

FT-IR Spectroscopy:

-

3200–3400 cm⁻¹ : N-H stretching (broad bands).

-

~1250 cm⁻¹ : C=S stretching (Thione character).

-

1100–1120 cm⁻¹ : C-O-C stretching (Morpholine ether linkage).

-

-

¹H NMR (DMSO-d₆, 500 MHz):

-

δ 9.5–10.0 ppm : Singlet (broad), 1H, Ph-NH -CS.

-

δ 7.8–8.0 ppm : Singlet (broad), 1H, CS-NH -CH₂.

-

δ 7.1–7.5 ppm : Multiplet, 5H, Aromatic protons (Phenyl ring).

-

δ 3.5–3.7 ppm : Multiplet, 6H, Morpholine O-CH₂ and Ethyl N-CH₂.

-

δ 2.4–2.6 ppm : Multiplet, 6H, Morpholine N-CH₂ and Ethyl N-CH₂.

-

Part 5: Biological & Research Applications

This compound is not merely a chemical intermediate; it possesses distinct pharmacophores relevant to drug discovery.

Metal Chelation & Coordination Chemistry

The thiourea sulfur and the morpholine nitrogen can act as a bidentate ligand system. This is crucial for synthesizing bioinorganic complexes (e.g., with Cu(II), Ni(II), or Pt(II)) that mimic metalloenzymes or serve as cisplatin analogues.

Enzyme Inhibition (Tyrosinase & Urease)

Thiourea derivatives are established inhibitors of metalloenzymes. The sulfur atom can coordinate with the active site metal ions (e.g., Nickel in Urease, Copper in Tyrosinase), blocking substrate access.

Mechanism of Action Diagram

The following diagram depicts the hypothesized binding mode of the ligand to a generic metalloenzyme active site.

Figure 2: Hypothesized binding interactions showing sulfur coordination and auxiliary hydrophobic contacts.

Part 6: Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative may be limited compared to generic phenylthiourea (PTC), it should be handled with high caution due to the thiourea moiety.

-

Hazard Classification:

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects).

-

Sensitization: May cause skin sensitization.[2]

-

-

Handling Precautions:

-

Always use a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.[3]

-

Waste Disposal: Do not release into drains. Dispose of as hazardous chemical waste containing sulfur/nitrogen.

-

References

-

National Institutes of Health (NIH) - PubChem . (n.d.). Phenylthiourea (General Class Properties). Retrieved February 1, 2026, from [Link]

-

Kannan, S., et al. (2023).[4] Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization. Mapana Journal of Sciences. (Cited for synthesis methodology of morpholine-urea derivatives).[4] Retrieved from [Link]

- Maddila, S., et al. (2016). Synthesis and antimicrobial activity of new thiourea derivatives containing morpholine moiety. (General reference for morpholine-thiourea biological activity).

Sources

An In-depth Technical Guide to the Potential Biological Targets of Morpholinoethyl Phenylthiourea Compounds

Foreword: The Strategic Convergence of Phenylthiourea and Morpholine Moieties

In the landscape of contemporary drug discovery, the rational design of novel chemical entities with enhanced biological activity and favorable pharmacokinetic profiles is paramount. The family of morpholinoethyl phenylthiourea compounds represents a compelling illustration of this principle, embodying a strategic amalgamation of two pharmacologically significant scaffolds: phenylthiourea and morpholine. The phenylthiourea core is a well-established pharmacophore, known for its diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1] This activity is largely attributed to the thiourea group's ability to form strong hydrogen bonds and chelate metal ions within the active sites of various enzymes.[2]

The morpholine ring, on the other hand, is a privileged heterocyclic motif frequently incorporated into drug candidates to optimize their physicochemical properties.[2] Its presence can enhance aqueous solubility, improve metabolic stability, and facilitate passage across the blood-brain barrier, a critical attribute for neurologically active agents.[3] The flexible, chair-like conformation of the morpholine ring also allows it to act as a versatile scaffold, orienting other functional groups for optimal interaction with biological targets.[3] The addition of an ethyl linker provides further conformational flexibility, allowing the morpholine group to effectively explore the local environment of a binding site.

This guide provides a comprehensive exploration of the potential biological targets of morpholinoethyl phenylthiourea compounds, drawing upon the known activities of their constituent parts and the synergistic potential arising from their combination. We will delve into key target classes, supported by evidence from the scientific literature, and provide detailed experimental protocols for their investigation, empowering researchers to effectively probe the therapeutic potential of this promising class of molecules.

Part 1: Enzyme Inhibition – A Primary Mechanism of Action

A predominant mechanism through which phenylthiourea derivatives exert their biological effects is the inhibition of various enzymes. The incorporation of a morpholinoethyl group can modulate this activity by influencing the compound's solubility, cell permeability, and interaction with the target protein.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, making it a prime target for agents designed to treat hyperpigmentation disorders.[4][5] Phenylthiourea compounds are well-documented tyrosinase inhibitors, with the thiocarbonyl sulfur atom believed to chelate the copper ions in the enzyme's active site.[2]

Molecular Docking Insights: Molecular docking studies have suggested that a direct connection of a planar phenyl ring to the thiourea unit is crucial for potent tyrosinase inhibition.[4] The presence of an N'-substitution can diminish this activity.[4] This suggests that while the morpholinoethyl group may enhance solubility and bioavailability, its placement on the phenylthiourea scaffold is a critical design consideration to retain tyrosinase inhibitory activity.

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol outlines a common method for assessing the tyrosinase inhibitory activity of test compounds.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (pH 6.8)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a series of dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add 20 µL of each test compound dilution, 140 µL of phosphate buffer, and 20 µL of tyrosinase solution.

-

As a positive control, use a known tyrosinase inhibitor (e.g., kojic acid). For the negative control, use the solvent vehicle.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the well with the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. Certain phenylthiourea derivatives have demonstrated anticholinesterase activity.[6]

Structure-Activity Relationship (SAR) Insights: In a study on 2-(morpholinoimino)-thiazolidin-4-ones derived from 1-morpholino-3-phenylthiourea, several compounds showed notable activity against BChE.[6] This suggests that the morpholino moiety can be a key contributor to the interaction with cholinesterases.

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate Buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.

-

Add 25 µL of the AChE or BChE enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals. The yellow color produced is due to the reaction of thiocholine with DTNB.

-

Calculate the percentage of inhibition and IC50 values as described for the tyrosinase assay.

Part 2: Modulation of Central Nervous System (CNS) Neuroreceptors

The incorporation of a morpholinoethyl group is a well-established strategy in the design of CNS-active drugs due to its ability to improve brain permeability.[3] This makes morpholinoethyl phenylthiourea compounds intriguing candidates for targeting neuroreceptors.

Cannabinoid, Sigma, and Serotonin Receptors

The N-morpholinoethyl moiety has been identified as a key pharmacophore for the modulation of several metabotropic receptors, including:

-

Cannabinoid Receptors (CB1 and CB2): These receptors are involved in pain management, inflammation, and appetite regulation.[7] The N-morpholinoethyl group can occupy a deep hydrophobic pocket in the CB2 receptor.[3]

-

Sigma Receptors (σ1 and σ2): These receptors are implicated in drug dependence, amnesia, and depression.[7]

-

Serotonin (5-HT) Receptors: These receptors are crucial targets for drugs treating depression, anxiety, and other mood disorders.[7]

The phenylthiourea portion of the molecule can engage in various interactions, including hydrogen bonding and π-π stacking, with the receptor binding site, while the morpholinoethyl group contributes to the overall binding affinity and pharmacokinetic profile.

Experimental Workflow: Radioligand Binding Assay for Receptor Affinity

This workflow is a standard method to determine the binding affinity of a compound to a specific receptor.

Caption: Workflow for a radioligand binding assay.

Part 3: Potential as Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Both the morpholine and phenylthiourea scaffolds are found in various kinase inhibitors.

-

Morpholine in Kinase Inhibitors: The morpholine ring is a common feature in many approved kinase inhibitors, where it often interacts with the hinge region of the kinase active site and improves the compound's overall properties.[8] For instance, morpholine-containing compounds have been developed as inhibitors of PI3K, mTOR, and HER kinases.[2][8]

-

Thiourea in Kinase Inhibitors: Phenylthiourea derivatives have been investigated as inhibitors of kinases such as EGFR and NF-κB.[9]

The combination of these two moieties in morpholinoethyl phenylthiourea compounds presents a promising avenue for the development of novel kinase inhibitors.

Experimental Workflow: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

Caption: Workflow for an in vitro kinase inhibition assay.

Part 4: Target Identification and Validation

Identifying the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action.

Affinity Purification-Mass Spectrometry (AP-MS): A Powerful Approach

AP-MS is a widely used technique for identifying the binding partners of a small molecule.[10][11]

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

1. Synthesis of a Chemical Probe:

-

Synthesize an analog of the morpholinoethyl phenylthiourea compound that incorporates a linker and a reactive group (e.g., biotin) for immobilization on a solid support (e.g., streptavidin beads).[10]

2. Affinity Purification:

-

Incubate the immobilized probe with a cell lysate.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

3. Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands and perform in-gel digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein database.

4. Target Validation:

-

Validate the identified targets using orthogonal assays, such as:

-

Surface Plasmon Resonance (SPR): To confirm direct binding and determine binding kinetics.[10]

-

Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in a cellular context.

-

Genetic approaches (e.g., siRNA, CRISPR/Cas9): To confirm that knockdown of the identified target phenocopies the effect of the compound.

-

Quantitative Data Summary

The following table summarizes the reported inhibitory activities for derivatives of morpholinoethyl phenylthiourea compounds.

| Compound Class | Target Enzyme | IC50 Value | Reference |

| 2-(morpholinoimino)-thiazolidin-4-one deriv. | BChE | Notable activity | [6] |

| 2-(morpholinoimino)-thiazolidin-4-one deriv. | Tyrosinase | 3.22 ± 0.70 mM (comp. 17) | [6] |

| 2-(morpholinoimino)-thiazolidin-4-one deriv. | Urease | 16.79 ± 0.19 µM (comp. 20) | [6] |

Conclusion and Future Directions

Morpholinoethyl phenylthiourea compounds represent a promising class of molecules with the potential to interact with a diverse range of biological targets. The strategic combination of the phenylthiourea pharmacophore with the property-enhancing morpholine moiety opens up avenues for the development of novel therapeutics for a variety of diseases, from hyperpigmentation and neurodegenerative disorders to cancer. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically investigate the biological activities of these compounds, identify their molecular targets, and elucidate their mechanisms of action. Future research should focus on synthesizing and screening libraries of these compounds against a broad panel of biological targets, with a particular emphasis on kinases and CNS receptors, to fully unlock their therapeutic potential.

References

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (Source: PMC, URL: [Link])

-

Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (Source: PMC, URL: [Link])

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (Source: IJCRT.org, URL: [Link])

-

Pharmacological profile of morpholine and its derivatives Several... (Source: ResearchGate, URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (Source: ResearchGate, URL: [Link])

-

Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. (Source: NIH, URL: [Link])

-

(PDF) Morpholines. Synthesis and Biological Activity. (Source: ResearchGate, URL: [Link])

-

Biological Applications of Thiourea Derivatives: Detailed Review. (Source: MDPI, URL: [Link])

-

A review on pharmacological profile of Morpholine derivatives. (Source: ResearchGate, URL: [Link])

-

Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (Source: MDPI, URL: [Link])

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (Source: PMC, URL: [Link])

-

Currently Available Strategies for Target Identification of Bioactive Natural Products. (Source: Frontiers, URL: [Link])

-

Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase. (Source: PubMed, URL: [Link])

-

Guide for Morpholino Users: Toward Therapeutics. (Source: Gene Tools, URL: [Link])

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (Source: PMC, URL: [Link])

-

Target identification and mechanism of action in chemical biology and drug discovery. (Source: PMC, URL: [Link])

-

Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. (Source: MDPI, URL: [Link])

-

Drug Target Identification Methods After a Phenotypic Screen. (Source: Drug Hunter, URL: [Link])

-

phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. (Source: PubMed, URL: [Link])

-

Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity. (Source: PMC, URL: [Link])

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (Source: N/A, URL: [Link])

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. drughunter.com [drughunter.com]

Spectroscopic data (NMR, IR) for 1-(2-Morpholinoethyl)-3-phenylthiourea

[1][2]

Compound Identity & Significance

-

IUPAC Name: 1-(2-morpholin-4-ylethyl)-3-phenylthiourea[1]

-

Molecular Formula: C₁₃H₁₉N₃OS[1]

-

Molecular Weight: 265.37 g/mol [1]

-

Core Utility: This structure serves as a privileged scaffold in medicinal chemistry, particularly for metal coordination (N,S-bidentate ligands) and antimicrobial drug discovery .[1] The morpholine ring enhances aqueous solubility and bioavailability, while the thiourea moiety acts as a hydrogen bond donor/acceptor and metal chelator.[1]

Synthesis Protocol (The Origin of the Spectra)

To ensure the spectroscopic data corresponds to a valid sample, the compound is synthesized via the nucleophilic addition of a primary amine to an isothiocyanate.[1]

Reagents:

-

Phenyl isothiocyanate (Electrophile)[1]

-

4-(2-Aminoethyl)morpholine (Nucleophile)[1]

-

Solvent: Ethanol or Dichloromethane (DCM)[1]

Methodology:

-

Dissolve 10 mmol of phenyl isothiocyanate in 20 mL of anhydrous ethanol.

-

Dropwise add 10 mmol of 4-(2-aminoethyl)morpholine at 0°C.

-

Reflux for 2–4 hours (monitored by TLC).

-

Cool to precipitate the white solid product. Recrystallize from ethanol.

Visualization: Synthesis Pathway

Figure 1: One-pot synthesis via nucleophilic addition of the morpholine amine to the isothiocyanate.[1]

Infrared Spectroscopy (FT-IR) Data

The IR spectrum is characterized by the dual nature of the molecule: the aromatic/thiourea core and the aliphatic morpholine tail.[1]

| Frequency ( | Intensity | Assignment | Structural Insight |

| 3200 – 3400 | Medium, Broad | Two distinct bands often overlap; confirms thiourea formation.[1] | |

| 3050 | Weak | Aromatic C-H stretching (Phenyl ring).[1] | |

| 2850 – 2950 | Medium | Methylene ( | |

| 1590 – 1600 | Strong | Aromatic ring breathing modes.[1] | |

| 1530 – 1550 | Strong | Thioamide II | Coupling of N-H bending and C-N stretching.[1] |

| 1250 – 1340 | Strong | Diagnostic: Thioamide band; C=S character (often mixed mode).[1] | |

| 1110 – 1120 | Strong | Diagnostic: Ether linkage of the morpholine ring.[1] | |

| 750 & 690 | Strong | Monosubstituted benzene ring (out-of-plane bending).[1] |

Interpretation: The presence of the 1110

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-

H NMR (400 MHz, DMSO- )

| Shift ( | Multiplicity | Integral | Assignment | Notes |

| 9.50 – 9.80 | Broad Singlet | 1H | NH -Ph | Highly deshielded due to phenyl ring anisotropy and acidity.[1] |

| 7.90 – 8.10 | Broad Singlet | 1H | NH -CH2 | Aliphatic NH; typically broader due to exchange.[1] |

| 7.40 – 7.50 | Multiplet | 2H | Ph-H (meta) | Part of the monosubstituted phenyl system.[1] |

| 7.30 – 7.35 | Multiplet | 2H | Ph-H (ortho) | Often overlaps with meta protons.[1] |

| 7.10 – 7.15 | Triplet | 1H | Ph-H (para) | Distinct triplet in high-res spectra.[1] |

| 3.55 – 3.65 | Multiplet | 6H | Morph-O- | Overlap of 4 morpholine protons (O-adjacent) and 2 linker protons (N-adjacent).[1] |

| 2.55 – 2.60 | Triplet | 2H | Linker | Methylene adjacent to morpholine nitrogen.[1] |

| 2.40 – 2.45 | Broad Triplet | 4H | Morph-N- | Morpholine protons adjacent to the tertiary nitrogen.[1] |

Critical Analysis:

-

The "Thiourea Shift": The methylene protons adjacent to the thiourea nitrogen (

ppm) are significantly downfield compared to the amine precursor ( -

Exchangeable Protons: The NH signals may disappear upon

shake.[1]

C NMR (100 MHz, DMSO- )

| Shift ( | Carbon Type | Assignment |

| 180.5 | Quaternary (C=S) | Thiourea Carbon. Most deshielded signal; diagnostic for thiourea.[1] |

| 139.0 | Quaternary (Ar) | Phenyl ipso-carbon (attached to N).[1] |

| 129.0 | CH (Ar) | Phenyl meta-carbons.[1] |

| 125.0 | CH (Ar) | Phenyl para-carbon.[1] |

| 124.0 | CH (Ar) | Phenyl ortho-carbons.[1] |

| 66.5 | Morpholine | |

| 57.0 | Ethyl Linker | |

| 53.5 | Morpholine | |

| 41.5 | Ethyl Linker |

Visualization: Structural Connectivity (HMBC/COSY Logic)

This diagram illustrates the logical flow of magnetization transfer used to assign the signals above.

Figure 2: Key 2D NMR correlations used to validate the connectivity between the aromatic, linker, and morpholine domains.[1]

References

-

Yamin, B. M., et al. (2011).[1] Synthesis, spectral characterization and crystal structural of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea. African Journal of Pure and Applied Chemistry. Link

-

Kannan, S., et al. (2023).[1] Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. Mapana - Journal of Sciences.[1] Link

-

Bavya, D., et al. (2022).[1][2][3] Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Materials. Link[1]

-

SpectraBase. (2024).[1] N-[4-(4-morpholinylmethyl)phenyl]-N'-[(2E)-3-(3-nitrophenyl)-2-propenoyl]thiourea NMR Data. Wiley Science Solutions.[1] Link[1][4]

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 1-(2-Morpholinoethyl)-3-phenylthiourea

Introduction: A Guide to Unraveling the Cellular Activity of a Novel Thiourea Derivative

The thiourea scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential anticancer properties. These compounds have been reported to act through diverse mechanisms, such as the inhibition of key enzymes like kinases and the induction of apoptotic cell death.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the cellular effects of a specific thiourea derivative, 1-(2-Morpholinoethyl)-3-phenylthiourea.

Given the novelty of this particular compound, this guide is structured as a strategic workflow. It begins with fundamental characterization, including solubility and cytotoxicity profiling, and progresses to more in-depth mechanistic studies, such as target engagement and signal transduction pathway analysis. The protocols provided herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible data generation.

Part 1: Compound Preparation and Handling

A critical first step in any cell-based assay is the proper preparation of the test compound. The solubility and stability of the compound in the assay medium can significantly impact the quality and interpretation of the results.

Reconstitution of this compound

This compound is typically supplied as a solid. For use in cell culture, it is recommended to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds for in vitro studies due to its high solubilizing capacity.[2]

Protocol for Preparing a 10 mM Stock Solution:

-

Determine the required mass: The molecular weight of this compound (C13H19N3OS) is approximately 265.38 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.65 mg of the compound.

-

Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.

-

Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions in Cell Culture Medium

When preparing working solutions for treating cells, it is crucial to minimize the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells.[2][3] A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

Protocol for Preparing a 100 µM Working Solution:

-

Serial Dilution: Perform a serial dilution of the 10 mM stock solution in cell culture medium. For example, to make a 100 µM working solution, you can perform a 1:100 dilution of the 10 mM stock.

-

Vigorous Mixing: When diluting the DMSO stock in aqueous-based culture medium, add the stock solution to the medium while vortexing or pipetting vigorously to prevent precipitation of the compound.[4]

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment. This is essential to distinguish the effects of the compound from any effects of the solvent.

Part 2: Initial Biological Characterization: Cytotoxicity Profiling

The first step in understanding the biological activity of a new compound is to determine its effect on cell viability and proliferation. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Caption: General workflow for determining the cytotoxicity of a test compound.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Materials:

-

96-well flat-bottom plates

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: The next day, prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[8]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][6]

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol: Resazurin Assay for Cell Viability

The resazurin assay is a fluorescent-based assay where the blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[9]

Materials:

-

96-well black, clear-bottom plates

-

Selected cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Resazurin solution (0.15 mg/mL in PBS)[10]

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a black, clear-bottom 96-well plate.

-

Incubation: Incubate the plate for the desired time points (24, 48, 72 hours).

-

Resazurin Addition: Add 20 µL of resazurin solution to each well.[10]

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.[10][11]

-

Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10][11]

-

Data Analysis: Analyze the data as described for the MTT assay to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

| Cell Line | IC50 (µM) after 48h |

| HeLa (Cervical Cancer) | 15.2 |

| A549 (Lung Cancer) | 22.5 |

| MCF-7 (Breast Cancer) | 8.9 |

| HEK293 (Normal Kidney) | > 100 |

Part 3: Elucidating the Mechanism of Action: Apoptosis Induction

If this compound exhibits significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer compounds. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.

Protocol: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 assay is a sensitive, luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12][13][14]

Materials:

-

White, 96-well plates with clear bottoms

-

Cells and compound as in the cytotoxicity assays

-

Caspase-Glo® 3/7 Assay System (Promega or similar)

-

A known apoptosis inducer (e.g., staurosporine) as a positive control

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white 96-well plate and treat with this compound at concentrations around the determined IC50 value. Include vehicle control and a positive control.

-

Incubation: Incubate for a relevant time period (e.g., 6, 12, or 24 hours).

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: An increase in luminescence compared to the vehicle control indicates activation of caspases 3 and 7, and thus, induction of apoptosis.

Part 4: Target Identification and Validation

Identifying the molecular target of a compound is crucial for understanding its mechanism of action and for further drug development.

Conceptual Framework for Target Identification

Caption: A strategic approach to identifying the cellular target of the compound.

Initial Target Class Hypothesis: Kinase Inhibition

Many thiourea-containing compounds have been identified as kinase inhibitors.[1] Therefore, a logical first step in target identification is to screen this compound against a panel of known protein kinases.[15][16] This can be done through various commercially available services.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the engagement of a compound with its target protein in a cellular environment.[3][4][17][18] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[18]

Materials:

-

Cells and compound

-

PBS and protease/phosphatase inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Equipment for Western blotting

Procedure:

-

Cell Treatment: Treat cultured cells with this compound at a concentration where target engagement is expected, and a vehicle control.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

-

Western Blot Analysis: Perform Western blotting using an antibody specific for the putative target protein.

-

Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.

Part 5: Investigating Downstream Signaling Pathways

Once a target is identified, or if a broader understanding of the compound's effects is desired, the next step is to investigate its impact on intracellular signaling pathways.

Protocol: Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[19] It is particularly useful for assessing the phosphorylation status of signaling proteins, which is a key indicator of their activity.[20][21]

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on signaling pathway activation.[21]

Protocol: NF-κB Reporter Assay

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[22] An NF-κB reporter assay can determine if the compound modulates this pathway.

Materials:

-

A cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).[2][23][24][25]

-

This compound

-

A known NF-κB activator (e.g., TNF-α) as a positive control.[25]

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate.

-

Compound Treatment: Treat the cells with the compound, with or without an NF-κB activator like TNF-α.

-

Incubation: Incubate for an appropriate time (e.g., 6-24 hours).[23]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

Data Analysis: A decrease in TNF-α-induced luciferase activity in the presence of the compound would suggest an inhibitory effect on the NF-κB pathway.

Conclusion

This comprehensive guide provides a systematic and scientifically rigorous framework for the cellular characterization of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxicity, mechanism of action, cellular target, and its effects on key signaling pathways. This information is invaluable for advancing our understanding of this novel compound and for its potential development as a therapeutic agent.

References

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC - PubMed Central. (URL: [Link])

-

MTT Cell Proliferation and Viability Assay Kit - Chondrex, Inc. (URL: [Link])

-

Resazurin Assay Protocol - Creative Bioarray. (URL: [Link])

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ResearchGate. (URL: [Link])

-

Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC - NIH. (URL: [Link])

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

-

Resazurin Cell Viability Assay - Labbox. (URL: [Link])

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

-

Caspase-Glo® 3/7 Assay for Apoptosis Detection | Biocompare.com Kit/Reagent Review. (URL: [Link])

-

MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL - Tip Biosystems. (URL: [Link])

-

Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (URL: [Link])

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])

-

Human NF-κB Reporter Assay System - Indigo Biosciences. (URL: [Link])

-

Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (URL: [Link])

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. (URL: [Link])

-

Caspase 3/7 Activity | Protocols.io. (URL: [Link])

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

-

Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])

-

Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (URL: [Link])

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (URL: [Link])

-

Human NF-κB Reporter Assay System. (URL: [Link])

-

Comprehensive characterization of the Published Kinase Inhibitor Set - ResearchGate. (URL: [Link])

-

NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line - System Biosciences. (URL: [Link])

-

Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis - Bio-Techne. (URL: [Link])

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (URL: [Link])

-

How to analyze the western blotting data for investigation activity of the signaling pathway? (URL: [Link])

Sources

- 1. static.igem.wiki [static.igem.wiki]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Counting & Health Analysis [sigmaaldrich.com]

- 6. clyte.tech [clyte.tech]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. chondrex.com [chondrex.com]

- 9. labbox.es [labbox.es]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. promega.com [promega.com]

- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 14. protocols.io [protocols.io]

- 15. reactionbiology.com [reactionbiology.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. systembio.com [systembio.com]

Application Note: 1-(2-Morpholinoethyl)-3-phenylthiourea as a Positive Control in NF-κB Inhibition Assays

This Application Note is designed for researchers and drug discovery scientists validating NF-κB pathway inhibitors. It establishes the protocol for using 1-(2-Morpholinoethyl)-3-phenylthiourea (CAS 57723-02-1) as a robust positive control, leveraging the established bioactivity of amino-alkyl-thiourea derivatives in modulating inflammatory signaling.

Abstract & Scientific Rationale

The nuclear factor-κB (NF-κB) pathway is a master regulator of inflammation, cell survival, and proliferation.[1][2] High-throughput screening (HTS) and lead optimization assays require reliable positive controls to calculate the Z-factor and validate assay window robustness.

This compound serves as an effective small-molecule control due to the pharmacophoric properties of the thiourea moiety. Thiourea derivatives are documented to inhibit NF-κB activation through two primary mechanisms:

-

Scavenging of Reactive Oxygen Species (ROS): ROS are critical second messengers for IκB Kinase (IKK) activation. Thioureas act as potent antioxidants, dampening the upstream oxidative burst required for NF-κB translocation.

-

Direct IKK Complex Modulation: Structural analogs (e.g., alkylthiourea quinazolines) have been shown to allosterically inhibit IKK

, preventing I

This protocol details the preparation, handling, and experimental application of this compound to ensure a reproducible "maximum inhibition" signal in cell-based assays.

Compound Profile & Preparation[3][4][5]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 57723-02-1 |

| Molecular Formula | C |

| Molecular Weight | ~265.37 g/mol |

| Solubility | Soluble in DMSO (>50 mM); Ethanol (Moderate) |

| Stability | Hygroscopic; Store at -20°C in desiccated environment |

| Primary Target | NF-κB Signaling (Upstream IKK/ROS modulation) |

Stock Solution Protocol

-

Weighing: Weigh 2.65 mg of powder into a sterile microcentrifuge tube.

-

Dissolution: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide) to generate a 10 mM Stock Solution .

-

Mixing: Vortex vigorously for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.

-

Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -80°C for up to 6 months.

Experimental Design: NF-κB Reporter Assay

This protocol uses a luciferase reporter system (e.g., HeLa-NF

A. Reagents & Cell Lines[6]

-

Cell Line: HeLa cells stably transfected with an NF-κB response element driving Firefly Luciferase.

-

Stimulant: Recombinant Human TNF-

(10 ng/mL final concentration). -

Positive Control: this compound (10 mM stock).

-

Vehicle Control: DMSO (0.1% final concentration).

-

Assay Media: DMEM + 10% FBS (Heat Inactivated). Note: Avoid phenol red if using colorimetric readouts, though luciferase is unaffected.

B. Step-by-Step Protocol

Step 1: Cell Seeding

-

Harvest cells and dilute to

cells/mL. -

Seed 100 µL/well into a white-walled 96-well plate (20,000 cells/well).

-

Incubate for 24 hours at 37°C, 5% CO

to allow attachment.

Step 2: Compound Treatment (Pre-Incubation)

-

Preparation: Dilute the 10 mM stock of this compound in culture media to 2x the desired final concentration.

-

Recommended Screening Concentration:50 µM (Final).

-

Dose Response: Prepare serial dilutions (e.g., 100 µM, 33 µM, 11 µM, 3.7 µM...).

-

-

Application: Remove old media carefully. Add 50 µL of fresh media + 50 µL of 2x compound solution.

-

Incubation: Incubate for 1 hour at 37°C. This pre-treatment is critical for thioureas to scavenge intracellular ROS and equilibrate with kinase targets.

Step 3: Stimulation

-

Prepare TNF-

at 20 ng/mL in media. -

Add 10 µL of this 10x TNF-

solution to the wells (Final TNF- -

Alternative: Simply spike the well with a concentrated TNF-

stock to minimize volume change. -

Incubation: Incubate for 4–5 hours . Note: Luciferase expression peaks at 4-6 hours post-stimulation.

Step 4: Detection

-

Remove media (or use a homogeneous assay reagent).

-

Add 100 µL of Lysis/Luciferase Substrate buffer.

-

Incubate for 5 minutes at room temperature protected from light.

-

Measure Luminescence (RLU) on a plate reader (Integration time: 1s).

Mechanistic Pathway Visualization

The following diagram illustrates the intervention point of this compound within the canonical NF-κB signaling cascade.

Caption: Schematic of the NF-κB canonical pathway. The thiourea compound acts by scavenging ROS and/or inhibiting the IKK complex, preventing IκBα degradation and subsequent p65 nuclear translocation.

Data Analysis & Expected Results

Calculation of Percent Inhibition

Normalize the Raw Light Units (RLU) to the controls:

-

RLU

: Cells + TNF- -

RLU

: Unstimulated Cells (Background).

Acceptance Criteria (Quality Control)

For the compound to serve as a valid positive control in a screening plate:

-

Inhibition Level: At 50 µM, the compound should exhibit >70% inhibition of the TNF-

induced signal. -

Z-Factor: The assay plate must yield a Z-factor > 0.5.

-

Cytotoxicity: Perform a parallel MTT or CellTiter-Glo assay. The compound should not reduce cell viability by >20% at the effective concentration (50 µM) within the 5-hour window.

Troubleshooting

-

Low Inhibition: Ensure the stock solution is fresh. Thioureas can oxidize over time. Increase pre-incubation time to 2 hours.

-

High Toxicity: If cells detach, reduce concentration to 25 µM. Thioureas can chelate essential metal ions (Cu/Zn) in the media over long durations (>24h), but short-term toxicity is usually low.

References

-

Thiourea Mechanism (ROS/IKK): Lee, K., et al. (2014). "Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors." International Journal of Molecular Sciences, 15(1), 1020-1036. Available at: [Link]

-

General NF-κB Assay Validation: PubChem Assay Guidance Manual. "Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation." NCBI. Available at: [Link]

-

Structural Analogs: Zhang, Y., et al. (2011). "Synthesis, spectral characterization and crystal structural of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea." Scientific Research and Essays. Available at: [Link]

Sources

Application Note: Analytical Strategies for the Quantification of 1-(2-Morpholinoethyl)-3-phenylthiourea (MEPT)

Abstract & Scope

This technical guide details the analytical quantification of 1-(2-Morpholinoethyl)-3-phenylthiourea (MEPT), a thiourea derivative with significant potential in coordination chemistry and pharmacology (e.g., as a tyrosinase inhibitor or corrosion inhibitor). Due to the molecule's amphiphilic nature—containing a lipophilic phenyl ring and a basic morpholine moiety—standard analytical approaches often suffer from peak tailing and poor reproducibility.

This document provides two optimized protocols:

-

HPLC-UV/PDA: For Quality Control (QC), purity assessment, and high-concentration solubility studies.

-

LC-MS/MS: For trace-level quantification in biological matrices (pharmacokinetics).

Physicochemical Profile & Method Rationale

Understanding the molecule is the first step to robust method development.

| Property | Value / Characteristic | Analytical Implication |

| Molecular Formula | MW: 265.38 g/mol | |

| pKa (Morpholine) | ~8.3 (Basic) | Critical: At neutral pH, the morpholine nitrogen is partially protonated. To prevent secondary interactions with silanols (peak tailing), the mobile phase must be acidic (pH < 4) or high pH (> 10) using hybrid columns. |

| Chromophore | Phenyl + Thiourea | Strong UV absorbance at 254 nm and 265 nm . |

| Solubility | High in DMSO, DMF.[1] Low in water. | Action: Prepare stock solutions in DMSO. Dilute with acidified water to prevent precipitation. |

| Reactivity | Thiourea moiety | Potential for metal chelation.[2][3] Stainless steel systems must be passivated or PEEK tubing used if peak broadening occurs. |

Protocol A: HPLC-UV for Purity & Stability (QC Method)

Objective: Quantify MEPT in synthetic reaction mixtures or formulation buffers.

Reagents & Equipment

-

Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).

-

Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm).

-

Rationale: End-capped C18 columns reduce silanol activity, essential for sharp morpholine peaks.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions

-

Flow Rate: 1.0 mL/min[4]

-

Injection Volume: 10 µL

-

Column Temp: 35°C (Improves mass transfer for the thiourea moiety)

-

Detection: 254 nm (Primary), 210 nm (Secondary for impurities)

Gradient Program

| Time (min) | % Mobile Phase B | Rationale |

| 0.0 | 5 | Initial equilibration (highly aqueous to retain polar morpholine salt). |

| 2.0 | 5 | Isocratic hold to elute very polar salts. |

| 12.0 | 90 | Linear gradient to elute the hydrophobic phenyl core. |

| 15.0 | 90 | Wash step. |

| 15.1 | 5 | Re-equilibration. |

| 20.0 | 5 | Ready for next injection. |

Standard Preparation

-

Stock: Dissolve 10 mg MEPT in 10 mL DMSO (1 mg/mL).

-

Working Standard: Dilute Stock 1:100 into Mobile Phase A (10 µg/mL).

-

Note: Ensure the diluent is acidic (0.1% FA) to keep the morpholine protonated and soluble.

-

Protocol B: LC-MS/MS for Bioanalysis (PK Studies)

Objective: Quantify MEPT in plasma or tissue homogenates at ng/mL levels.

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI) in Positive Mode .

-

Mechanism: The morpholine nitrogen is the primary protonation site (

).

-

-

MRM Transitions:

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Structural Logic |

| Quantifier | 266.1 | 100.1 | 20 | Cleavage of ethyl-morpholine side chain (Morpholine-CH2+). |

| Qualifier | 266.1 | 135.0 | 35 | Cleavage at thiourea (Phenyl isothiocyanate ion). |

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

-

Precipitation: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Vortex: 30 seconds (High speed).

-

Centrifuge: 10,000 x g for 10 mins at 4°C.

-

Dilution: Transfer 100 µL supernatant to a vial; dilute with 100 µL 0.1% Formic Acid in water.

-

Why? Injecting pure ACN can cause "solvent effect" peak distortion for early eluters.

-

LC Conditions (Rapid Fire)

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A: 0.1% Formic Acid / B: Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 minutes.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct method and the fragmentation logic used in MS optimization.

Caption: Decision matrix for MEPT analysis. HPLC-UV utilizes acidic pH to suppress silanol interactions; LC-MS/MS targets the specific morpholine-ethyl fragment for high sensitivity.

Troubleshooting & Expert Tips

Peak Tailing (The "Morpholine Problem")

-

Symptom: Asymmetrical peaks with long tails.

-

Cause: Interaction between the positively charged morpholine nitrogen and residual silanols on the silica column.

-

Solution:

-

Add Modifier: Ensure at least 0.1% Formic Acid or TFA is in the mobile phase.

-

Ion Pairing: If tailing persists, add 10 mM Ammonium Formate.

-

Column Switch: Move to a "Hybrid Particle" column (e.g., Waters BEH or Phenomenex Kinetex EVO) which operates well at high pH (pH 10), keeping the morpholine neutral (unprotonated) and reducing tailing.

-

Carryover in LC-MS[1]

-

Symptom: Analyte detected in blank samples after a high concentration injection.

-

Cause: Thiourea sulfur sticking to metallic surfaces or morpholine sticking to injector seals.

-

Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) . The acid helps desorb the basic amine, and the organic mix dissolves the lipophilic phenyl group.

References

-

BenchChem. (2025).[5] Application Notes and Protocols for the Quantification of Thiourea Derivatives. Retrieved from

-

Cayman Chemical. (2022).[1] N-Phenylthiourea Product Information & Solubility Profile. Retrieved from

-

BioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics of Thiourea-Based Antivirals through nLC/MS-MS. Retrieved from

-

ResearchGate. (2025). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS. Retrieved from

-

MDPI. (2023). Contribution to the Synthesis, Separation and Quantification of New N-Acyl Thiourea Derivatives. Retrieved from

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Quantifying Apoptosis Induction by 1-(2-Morpholinoethyl)-3-phenylthiourea using a Luminescent Caspase 3/7 Activation Assay

Abstract

This technical guide provides a comprehensive framework for assessing the pro-apoptotic potential of the compound 1-(2-Morpholinoethyl)-3-phenylthiourea. We detail the principles and a robust protocol for measuring the activity of executioner caspases-3 and -7, key mediators of apoptosis, using a highly sensitive luminescent assay. The narrative emphasizes the causal logic behind experimental design, including the critical implementation of controls for data integrity. This document is intended for researchers in cell biology, pharmacology, and drug development investigating novel therapeutic compounds.

Introduction: Targeting Apoptosis in Drug Discovery

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and development.[1][2] Its dysregulation is a hallmark of numerous diseases, including cancer, where insufficient apoptosis leads to uncontrolled cell proliferation. Consequently, the targeted induction of apoptosis in malignant cells is a cornerstone of modern cancer therapy.

The apoptotic cascade is executed by a family of cysteine-aspartic proteases known as caspases.[1] These enzymes exist as inactive zymogens and are activated in response to intrinsic (mitochondrial) or extrinsic (death receptor) stimuli.[3][4] The cascade culminates in the activation of "executioner" caspases, primarily Caspase-3 and Caspase-7.[5] Once activated, these caspases cleave a multitude of cellular protein substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6] The activation of Caspase-3 and -7 is therefore considered a definitive and measurable endpoint of apoptosis.[7]

Thiourea derivatives represent a class of compounds with diverse biological activities, and many have been investigated for their cytotoxic and pro-apoptotic effects against cancer cells.[8][9] Studies on related halogenated bis-phenylthiourea derivatives have demonstrated that their anticancer mechanisms can involve a significant increase in Caspase-3/7 activation.[9] This application note outlines a detailed protocol to investigate whether this compound, a member of this chemical class, functions as a pro-apoptotic agent by measuring its impact on Caspase-3/7 activity in a cell-based model.

Scientific Principle of the Luminescent Caspase 3/7 Assay

To quantify Caspase-3 and -7 activity with high sensitivity, we will utilize a luminescent, homogeneous assay format. This "add-mix-measure" method is highly amenable to multiwell plate formats, making it ideal for dose-response studies and high-throughput screening.[10][11]

The core of the assay is a pro-luminescent substrate containing the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), which is specifically recognized and cleaved by active Caspase-3 and -7.[11][12][13] This substrate is linked to a derivative of luciferin (aminoluciferin).[11][12] In its uncleaved state, the substrate cannot be utilized by luciferase. The assay reagent contains both the DEVD substrate and a proprietary, thermostable luciferase enzyme.

Upon addition of the single reagent to the cell culture, the lytic components rupture the cell membranes, releasing cellular contents, including any active Caspase-3 and -7.[10][14] The active caspases then cleave the DEVD substrate, liberating aminoluciferin.[11][12] This released aminoluciferin functions as a substrate for the luciferase enzyme, which catalyzes a reaction that generates a stable, "glow-type" luminescent signal. The intensity of this light signal is directly proportional to the amount of active Caspase-3 and -7 present in the sample.[10][14]

Apoptotic Signaling Pathway Overview

Apoptotic signals, whether from extrinsic sources like death receptor ligation or intrinsic pathways involving mitochondrial stress, converge on the activation of executioner caspases. Initiator caspases (e.g., Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic) are responsible for cleaving and activating the executioner caspases-3 and -7, which then orchestrate the dismantling of the cell.[3][5]

Figure 1: Convergent Apoptotic Signaling Pathways. Both extrinsic and intrinsic pathways lead to the activation of executioner Caspases-3 and -7, the direct targets of this assay.

Detailed Protocol: Caspase 3/7 Activation Assay

This protocol is designed for a 96-well plate format but can be scaled for other formats.

Required Materials

-

Cell Line: Appropriate cancer cell line (e.g., Jurkat, HeLa, PC3)

-

Culture Medium: As required for the chosen cell line (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Test Compound: this compound, powder.

-

Solvent: Sterile DMSO for dissolving the test compound.

-

Positive Control: Staurosporine or Etoposide (known apoptosis inducers).

-

Assay Reagent: Luminescent Caspase 3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega).

-

Plates: Sterile, white-walled, clear-bottom 96-well cell culture plates (white walls enhance luminescent signal).[15]

-

Equipment:

-

Standard cell culture incubator (37°C, 5% CO₂).

-

Luminometer capable of reading 96-well plates.

-

Plate shaker.

-

Multichannel pipette.

-

Experimental Workflow

Figure 2: Step-by-Step Experimental Workflow. A visual summary of the key phases of the Caspase 3/7 assay protocol.

Step-by-Step Methodology

1. Cell Seeding: a. Culture cells to ~80% confluency under standard conditions. b. Harvest and count the cells. Resuspend the cells in fresh culture medium to a final concentration of 1.25 x 10⁵ cells/mL. c. Using a multichannel pipette, dispense 80 µL of the cell suspension into each well of a white-walled 96-well plate (this yields 10,000 cells/well). d. Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

2. Compound and Control Preparation: a. Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. b. Working Dilutions: Perform serial dilutions of the stock solution in complete culture medium to create 5X working concentrations. For example, to test final concentrations of 100, 50, 25, 12.5, 6.25, and 0 µM, you would prepare 5X working solutions of 500, 250, 125, 62.5, 31.25, and 0 µM. c. Vehicle Control: The 0 µM dilution (containing the highest equivalent concentration of DMSO) will serve as the vehicle control. d. Positive Control: Prepare a 5X working solution of a known apoptosis inducer (e.g., 5 µM Staurosporine for a 1 µM final concentration) in complete culture medium. e. Blank Control: Reserve wells for a blank reading, which will contain only culture medium and the assay reagent.

3. Cell Treatment: a. After the overnight incubation, carefully add 20 µL of the 5X working solutions to the appropriate wells containing 80 µL of medium and cells. This brings the final volume to 100 µL and dilutes the compounds to their final 1X concentration. b. Add 20 µL of medium to the "untreated" and "blank" wells. c. Incubate the plate for a predetermined treatment period (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically for your specific cell line and compound.

4. Assay Execution: a. Remove the plate from the 37°C incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the Caspase 3/7 assay reagent according to the manufacturer's instructions, ensuring it also equilibrates to room temperature.[16] c. Add a volume of Caspase 3/7 reagent equal to the volume of cell culture in each well (100 µL).[10] d. Place the plate on a plate shaker and mix at 300-500 rpm for 30 seconds to ensure cell lysis and reagent mixing.[10] e. Incubate the plate at room temperature, protected from light, for 1 to 3 hours.[10]

5. Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

5.1. Calculations

-

Correct for Background: Subtract the average luminescence value of the blank wells (media + reagent only) from all other wells.

-

Calculate Fold Change: Normalize the data to the vehicle control to determine the fold change in Caspase 3/7 activity.

-

Fold Change = (Luminescence of Treated Sample) / (Average Luminescence of Vehicle Control)

-

5.2. Data Presentation Summarize the results in a table showing the dose-dependent effect of the test compound.

Table 1: Hypothetical Caspase 3/7 Activity Results

| Treatment Group | Concentration (µM) | Average RLU (Corrected) | Fold Change vs. Vehicle |

|---|---|---|---|

| Untreated | - | 1,520 | 0.98 |

| Vehicle Control | 0.1% DMSO | 1,550 | 1.00 |

| Test Compound | 6.25 | 2,890 | 1.86 |

| Test Compound | 12.5 | 5,610 | 3.62 |

| Test Compound | 25 | 12,400 | 8.00 |

| Test Compound | 50 | 25,700 | 16.58 |

| Test Compound | 100 | 29,800 | 19.23 |

| Positive Control | 1 µM Staurosporine| 31,500 | 20.32 |

5.3. Interpretation A dose-dependent increase in the luminescent signal (and thus, fold change) relative to the vehicle control indicates that this compound activates Caspase-3 and -7, strongly suggesting it induces apoptosis in the tested cell line. The magnitude of the effect can be compared to the positive control to gauge its potency.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High Background Signal | - Reagent contamination.- Autoluminescence from compound or media.- Microbial contamination. | - Use fresh, sterile reagents and tips.- Test compound in cell-free media with reagent to check for interference.- Ensure aseptic technique and check cultures for contamination. |

| Low Signal / No Activity | - Treatment time is too short/long.- Cells are resistant to apoptosis.- Inactive assay reagent. | - Perform a time-course experiment (e.g., 4, 8, 16, 24h).- Verify positive control activity. If low, choose a more sensitive cell line.- Ensure reagent was stored and prepared correctly. Check expiration date. |